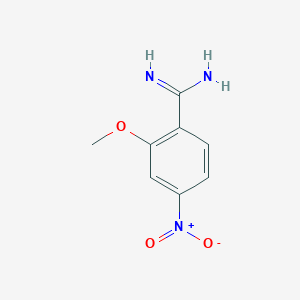

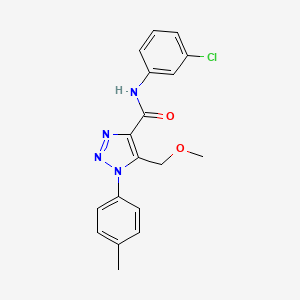

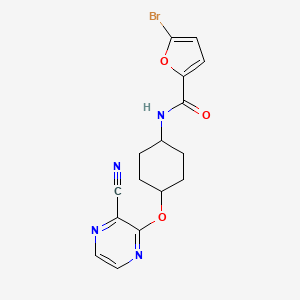

![molecular formula C14H22N2O4S2 B2944590 N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide CAS No. 1312007-16-1](/img/structure/B2944590.png)

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide, also known as DESI, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Sulfonamide-based Compounds in Medicinal Chemistry

Sulfonamide derivatives, including N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide, have been extensively studied for their biological activities. These compounds have been recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties among others. A notable advancement is the development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, showing promise for the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Therapeutic Potential and Applications

The versatility of sulfonamide derivatives extends beyond their initial antimicrobial usage, showcasing a broad spectrum of medicinal applications. Structural modifications of the classical antibacterial aminobenzenesulfonamide have led to compounds exhibiting antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. This demonstrates their large development value and active research interest in harnessing these compounds for new therapeutic applications (Shichao et al., 2016).

Advancements and Patented Technologies

The exploration of sulfonamide compounds has led to significant patented advancements, particularly in the development of carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors, showcasing their relevance in current therapeutic strategies and drug design. These compounds, through various mechanisms, contribute to the management of diseases like glaucoma and various cancers, highlighting the ongoing innovation within this domain (Carta, Scozzafava, & Supuran, 2012).

Environmental and Health Implications

The widespread use of sulfonamides has led to their presence in the environment, raising concerns regarding their impact on human health and microbial populations. Research indicates that even small amounts of sulfonamides derived mainly from agricultural activities can influence microbial diversity and potentially pose hazards to human health. This underscores the importance of understanding and managing the environmental footprint of these compounds (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

properties

IUPAC Name |

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-3-16(4-2)22(19,20)13-11-15-21(17,18)12-10-14-8-6-5-7-9-14/h5-10,12,15H,3-4,11,13H2,1-2H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRJMPMEZMBZBV-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)S(=O)(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

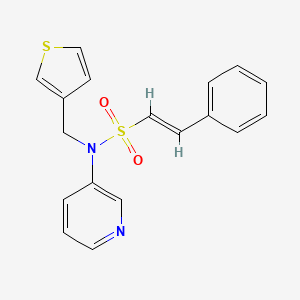

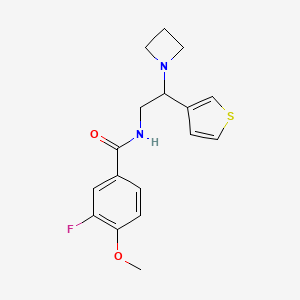

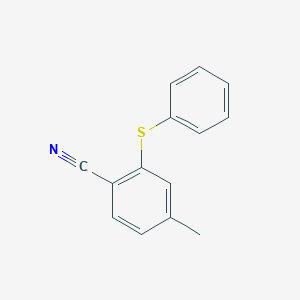

![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)

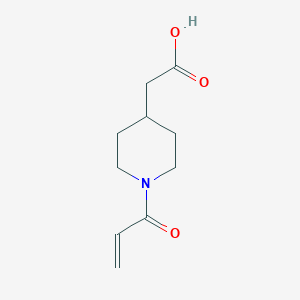

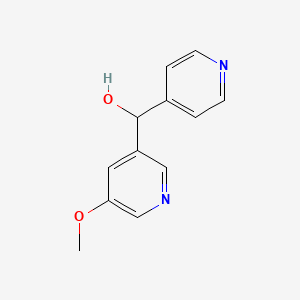

![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)

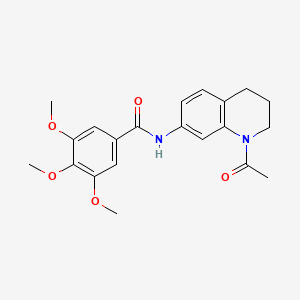

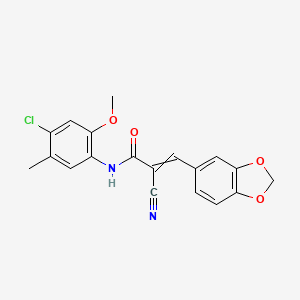

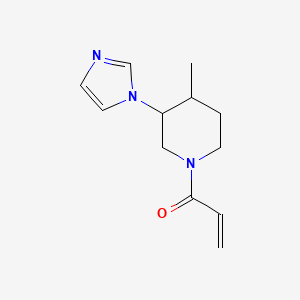

![2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2944522.png)